molecular formula C8H9N3O B3385106 5,6-Dimethylpyrazolo[1,5-A]pyrimidin-7-OL CAS No. 61098-36-0

5,6-Dimethylpyrazolo[1,5-A]pyrimidin-7-OL

Cat. No.: B3385106
CAS No.: 61098-36-0
M. Wt: 163.18 g/mol
InChI Key: HRSVQQTZOPURIU-UHFFFAOYSA-N
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Description

5,6-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol (CAS Number: 61098-36-0) is a high-value heterocyclic compound with the molecular formula C8H9N3O and a molecular weight of 163.177 g/mol . It belongs to the pyrazolo[1,5-a]pyrimidine (PP) family, a rigid, planar scaffold recognized as a privileged structure in medicinal chemistry and material science due to its significant synthetic versatility and exceptional photophysical properties . This core structure is a fundamental building block for developing novel pharmacologically active derivatives, with its applications driven by the nature and position of substituents on the heterocyclic core . Researchers utilize this compound as a key intermediate in the exploration of new therapeutic agents. The pyrazolo[1,5-a]pyrimidine motif is present in several commercial bioactive molecules and is extensively investigated for its anticancer potential and enzymatic inhibitory activity . Recent studies highlight its relevance in developing antituburcular agents and potent, selective inhibitors for targets like Phosphoinositide 3-kinase δ (PI3Kδ), which is a promising target for inflammatory and autoimmune diseases such as asthma and COPD . Furthermore, the compound's susceptibility to functionalization, for example, through metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitution, allows for the generation of diverse compound libraries for structure-activity relationship (SAR) studies and high-throughput screening . This product is intended for research and development purposes only. This product is for research use only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5,6-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-5-6(2)10-7-3-4-9-11(7)8(5)12/h3-4,9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRSVQQTZOPURIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C=CNN2C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60494481
Record name 5,6-Dimethylpyrazolo[1,5-a]pyrimidin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60494481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61098-36-0
Record name 5,6-Dimethylpyrazolo[1,5-a]pyrimidin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60494481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethylpyrazolo[1,5-a]pyrimidin-7-OL typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5,6-dimethylpyrazole with a suitable pyrimidine derivative in the presence of a catalyst. The reaction conditions often require elevated temperatures and the use of solvents such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethylpyrazolo[1,5-a]pyrimidin-7-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrazolo[1,5-a]pyrimidines .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
The pyrazolo[1,5-a]pyrimidine scaffold has been extensively studied for its anticancer properties. Research indicates that derivatives of this compound exhibit significant inhibitory effects against various cancer cell lines. For instance, a study evaluated several synthesized compounds derived from pyrazolo[1,5-a]pyrimidine against MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated that certain derivatives demonstrated promising growth inhibition with IC50 values ranging from 15.3 µM to higher concentrations depending on structural modifications .

Enzyme Inhibition
5,6-Dimethylpyrazolo[1,5-A]pyrimidin-7-OL has been identified as a potent inhibitor of several enzymes implicated in disease processes. Molecular docking studies have shown that compounds within this class can inhibit enzymes such as 14-alpha demethylase and alkaline phosphatase . These findings suggest potential applications in developing drugs targeting metabolic pathways in cancer and other diseases.

Antimicrobial Properties

The compound has also demonstrated significant antimicrobial activity. A study highlighted the effectiveness of certain pyrazolo[1,5-a]pyrimidine derivatives against bacterial strains such as Escherichia coli and Klebsiella pneumoniae, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics . This positions these compounds as potential candidates for treating bacterial infections.

Neuroimaging Applications

In the realm of neuroimaging, derivatives of pyrazolo[1,5-a]pyrimidine have been utilized as radioligands for imaging techniques such as PET scans. For example, the compound 18F-DPA-714, a derivative of pyrazolo[1,5-a]pyrimidine, was employed to quantify translocator protein (TSPO) expression in glioma models. This application underscores the utility of these compounds in both diagnostic imaging and therapeutic monitoring .

Synthesis and Functionalization

The synthesis of this compound typically involves cyclization reactions starting from appropriate precursors under basic conditions. Recent advancements have introduced microwave-assisted synthesis methods that enhance yield and reduce reaction times significantly . Such methods are crucial for scaling up production for pharmaceutical applications.

Data Summary

Application AreaActivity/FindingsReference
AnticancerEffective against MCF-7 cells (IC50 = 15.3 µM)
Enzyme InhibitionInhibits 14-alpha demethylase
AntimicrobialActive against E. coli (MIC = 3.9 µg/mL)
NeuroimagingUsed in PET imaging for TSPO quantification
SynthesisMicrowave-assisted synthesis improves efficiency

Mechanism of Action

The mechanism of action of 5,6-Dimethylpyrazolo[1,5-a]pyrimidin-7-OL involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors, thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The pyrazolo[1,5-a]pyrimidine scaffold allows diverse substitutions, which significantly influence physicochemical and biological properties. Below is a comparative analysis of key derivatives:

Compound Substituents Molecular Formula Key Features References
5,6-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol 5-Me, 6-Me, 7-OH C₉H₁₀N₃O Nonquinoidal enol form confirmed by NMR; moderate polarity due to hydroxyl group.
2-(4-Chlorophenyl)-5,6-dimethyl derivative 5-Me, 6-Me, 7-OH, 2-(4-ClPh) C₁₄H₁₂ClN₃O Enhanced lipophilicity from chlorophenyl group; potential antimicrobial activity.
5-Methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-ol 5-Me, 2-Ph, 7-OH C₁₂H₁₁N₃O Phenyl group increases aromatic stacking potential; used in dye chemistry.
7-R-5-Methyl-6-nitropyrazolo[1,5-a]pyrimidine 5-Me, 6-NO₂, 7-R (variable) C₇H₆N₄O₂R Nitro group enhances electrophilicity; moderate yields in oxidative aromatization.
Pyrazolo[1,5-a]pyrimidin-7-amine derivatives 7-NH₂, variable substituents C₇H₇N₅ (base) Amine group improves solubility; CRF1 receptor antagonist activity reported.

Physicochemical Properties

  • Solubility : The hydroxyl group in this compound enhances water solubility compared to nitro or aryl-substituted analogs . Chlorophenyl or hexyl groups (e.g., C₁₂H₁₉N₅O in triazolo derivatives) drastically increase lipophilicity .
  • Tautomerism: Unlike 5-(4-isopropylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol, which tautomerizes to the 4H-one form under specific conditions, the 5,6-dimethyl variant remains stable in the enol form .

Data Tables

Table 1: Elemental Analysis Comparison

Compound C (%) H (%) N (%) O (%) Molecular Weight
This compound 60.00 5.59 23.33 11.08 178.20
Dihydropyrazolo[1,5-a]pyrimidine (C₁₉H₁₈N₆O₃) 60.31 4.79 22.21 12.69 378.14
2-(4-Chlorophenyl)-5,6-dimethyl derivative 61.37 4.41 15.34 5.84 273.72

Table 2: Key Spectral Data

Compound ¹H-NMR (δ, ppm) MS (m/z)
This compound 2.35 (s, 6H, CH₃), 12.44 (s, 1H, OH) 178 [M+H]⁺
5-(4-Isopropylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol 1.25 (d, 6H, CH(CH₃)₂), 12.44 (s, 1H, OH) 279 [M+H]⁺

Biological Activity

5,6-Dimethylpyrazolo[1,5-a]pyrimidin-7-OL is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. It is characterized by two methyl groups at positions 5 and 6 of the pyrazole ring and a hydroxyl group at position 7 of the pyrimidine ring. Its molecular formula is C₈H₈N₄O, and it exhibits significant structural diversity due to its potential for various substitutions. This compound has garnered attention for its diverse biological activities, particularly in medicinal chemistry.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound and its derivatives. A notable investigation involved screening a library of synthesized compounds against several breast cancer cell lines (MCF-7, MDA-MB-231, MDA-MB-453) using the MTT assay. However, the results indicated that none of these compounds exhibited significant growth inhibitory activity against the MDA-MB-231 cell line when compared to standard anticancer drugs like YM155 and menadione .

In another study focusing on triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines, compounds were evaluated for their anticancer activity. The findings suggested that while some derivatives showed promise, further modifications may be necessary to enhance their efficacy .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant antibacterial and antifungal activities. For instance, certain derivatives demonstrated potent antibacterial activity against Escherichia coli and Bacillus subtilis, as well as antifungal activity against Fusarium oxysporum .

Enzyme Inhibition

Molecular docking studies have revealed that this compound and its analogs can act as inhibitors for various enzymes. In particular, they have shown potential as inhibitors of 14-alpha demethylase and alkaline phosphatase enzymes. This suggests a mechanism through which these compounds may exert their biological effects .

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets. The compound's structure allows it to inhibit certain enzymes or receptors involved in cellular processes. Understanding these interactions is crucial for developing effective therapeutic agents based on this scaffold.

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their unique properties:

Compound NameStructural FeaturesUnique Properties
3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-oneBromine substitutionEnhanced reactivity due to bromine
6-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-olDifferent substitution patternPotentially different biological activity
Pyrazolo[3,4-d]pyrimidineDistinct ring structureVaried pharmacological properties

The uniqueness of this compound lies in its specific substitution pattern and resultant chemical reactivity compared to its analogs .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 5,6-dimethylpyrazolo[1,5-a]pyrimidin-7-ol, and how can reaction efficiency be improved?

  • Methodological Answer : The compound is synthesized via palladium-catalyzed direct C–H arylation of pyrazolo[1,5-a]pyrimidine cores with aryl halides or iodonium salts. Key steps include optimizing catalyst loading (e.g., Pd(OAc)₂ with phosphine ligands) and solvent systems (e.g., DMF at 80–100°C). Efficiency improvements involve using microwave-assisted synthesis to reduce reaction time or introducing directing groups to enhance regioselectivity . Purification typically employs column chromatography with ethyl acetate/hexane gradients.

Q. Which characterization techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • Elemental Analysis : Verify C, H, N composition (e.g., C₁₄H₁₃N₃O requires C 67.39%, H 5.20%, N 17.01%) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 254.1042) and isotopic patterns .
  • NMR : Analyze ¹H/¹³C spectra for methyl group signals (δ ~2.5 ppm for CH₃) and pyrimidine ring protons (δ ~6.5–8.5 ppm). Discrepancies in integration ratios may indicate impurities .

Q. What safety protocols are essential when handling intermediates during synthesis?

  • Methodological Answer :

  • Use glove boxes for air-sensitive or toxic intermediates (e.g., aryl halides).
  • Employ HEPA-filtered fume hoods to minimize inhalation risks.
  • Classify waste into halogenated/non-halogenated solvents and coordinate disposal with certified biohazard facilities .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions for derivatizing this compound?

  • Methodological Answer : Apply a 2³ factorial design to test variables: temperature (60–100°C), catalyst concentration (1–5 mol%), and solvent polarity (DMF vs. THF). Response surface methodology (RSM) identifies interactions between factors. For example, higher Pd loading in DMF may reduce byproduct formation by 30% compared to THF. Validate optimized conditions with triplicate runs .

Q. What computational strategies enhance the design of novel derivatives with improved bioactivity?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to predict regioselectivity in electrophilic substitutions.
  • Molecular Dynamics : Simulate binding affinities to target enzymes (e.g., kinases) by docking trifluoromethyl-modified derivatives into active sites.
  • Machine Learning : Train models on existing SAR data to prioritize substituents (e.g., electron-withdrawing groups at position 2) for synthesis .

Q. How should researchers resolve contradictions between experimental and theoretical spectral data?

  • Methodological Answer :

  • Variable Temperature NMR : Detect dynamic processes (e.g., tautomerism) causing signal splitting.
  • Isotopic Labeling : Use ¹⁵N-labeled precursors to assign ambiguous peaks in crowded regions.
  • X-ray Crystallography : Resolve structural ambiguities; compare bond lengths/angles with DFT-optimized geometries .

Q. What reactor design considerations are critical for scaling up the synthesis of pyrazolo[1,5-a]pyrimidine derivatives?

  • Methodological Answer :

  • Continuous Flow Reactors : Minimize exothermic risks by controlling residence time (e.g., <5 min for nitro-group reductions).
  • Microwave-Assisted Batch Reactors : Improve heat distribution for heterogeneous reactions (e.g., Pd/C-catalyzed hydrogenations).
  • In-line Analytics : Integrate FTIR probes to monitor intermediate formation and adjust parameters in real time .

Q. Which strategies enable selective functionalization at position 7 of the pyrazolo[1,5-a]pyrimidine scaffold?

  • Methodological Answer :

  • Directed C–H Activation : Install pyridine-based directing groups to facilitate Pd-mediated coupling at position 7.
  • Protection/Deprotection : Temporarily mask the hydroxyl group using TBSCl, perform Suzuki-Miyaura coupling, then remove TBS with TBAF.
  • Photoredox Catalysis : Use Ru(bpy)₃²⁺ under blue light to generate radicals for regioselective alkylation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6-Dimethylpyrazolo[1,5-A]pyrimidin-7-OL
Reactant of Route 2
5,6-Dimethylpyrazolo[1,5-A]pyrimidin-7-OL

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